N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine

Peptide Synthesis Chiral Building Blocks Stereochemical Integrity

N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine, commonly designated Boc-D-1-Nal-OH, is a chiral, non-proteinogenic D-amino acid derivative featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a bulky 1-naphthyl side chain. This white to off-white crystalline solid is a fundamental building block for solid-phase peptide synthesis (SPPS), enabling the incorporation of D-1-naphthylalanine residues with precise stereochemical control.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 76932-48-4
Cat. No. B558730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine
CAS76932-48-4
Synonyms76932-48-4; Boc-D-1-Nal-OH; BOC-D-1-NAPHTHYLALANINE; Boc-3-(1-naphthyl)-D-alanine; N-(tert-Butoxycarbonyl)-3-(1-naphthyl)-D-alanine; (R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoicacid; (R)-N-Boc-D-(1-naphthyl)alanine; Boc-D-3-(1-Naphthyl)-alanine; N-Boc-3-(1-naphthyl)-D-alanine; SBB067207; 3-(NAPHTHALEN-1-YL)-N-BOC-D-ALANINE; (2R)-2-[(tert-butoxy)carbonylamino]-3-naphthylpropanoicacid; (2R)-2-[(tert-butoxycarbonyl)amino]-3-naphthalen-1-ylpropanoicacid; (R)-2-TERT-BUTOXYCARBONYLAMINO-3-NAPHTHALEN-1-YL-PROPIONICACID; PubChem11936; AC1MC1A6; BOC-D-NAL(1)-OH; KSC491O8P; 15045_ALDRICH; SCHEMBL4600435; BOC-D-ALA(1-NAPH)-OH; 15045_FLUKA; CTK3J1787; MolPort-001-758-474; BOC-D-ALA(1-NAPHTHYL)-OH
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1
InChIKeyKHHIGWRTNILXLL-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine (CAS 76932-48-4) Procurement and Technical Baseline Overview


N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine, commonly designated Boc-D-1-Nal-OH, is a chiral, non-proteinogenic D-amino acid derivative featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a bulky 1-naphthyl side chain. This white to off-white crystalline solid is a fundamental building block for solid-phase peptide synthesis (SPPS), enabling the incorporation of D-1-naphthylalanine residues with precise stereochemical control . Key physicochemical constants include a melting point of 145–148 °C and a specific optical rotation of [α]²²/D +53° (c = 2.5 in methanol), confirming its (R)-configuration .

Why N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine Cannot Be Replaced by Generic Amino Acid Analogs


Substitution with the L-enantiomer, a racemic mixture, or an alternative N-protected D-1-naphthylalanine derivative (e.g., Fmoc-D-1-Nal-OH) fundamentally alters downstream peptide architecture and biological function. Peptides incorporating D-1-naphthylalanine exhibit distinct conformational constraints, enhanced metabolic stability against proteolysis, and specific receptor interactions compared to their L-counterparts [1]. Furthermore, the Boc protecting group dictates compatibility with orthogonal protection schemes (Boc/Bzl strategy), differing from the base-labile Fmoc approach. Uncontrolled substitution introduces stereochemical impurities, leading to variable pharmacological activity, invalid comparative data, and irreproducible synthetic outcomes in both academic research and industrial process development .

Quantitative Comparative Evidence for N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine Procurement


Enantiomeric Purity and Specific Optical Rotation for Chiral Peptide Synthesis

Boc-D-1-Nal-OH is exclusively the D-enantiomer, exhibiting a specific optical rotation of [α]²²/D +53° (c = 2.5 in methanol). This contrasts sharply with the L-enantiomer, Boc-L-1-Nal-OH, which has an optical rotation of -53° under identical conditions . Procurement of the wrong enantiomer directly inverts the stereochemistry of the target peptide, a critical determinant of biological activity and receptor binding [1].

Peptide Synthesis Chiral Building Blocks Stereochemical Integrity

In Vitro Receptor Selectivity: D- vs. L-Enantiomer in Peptide Context

In a study of arginine vasopressin analogs, the peptide [Mpa¹, (D-1-Nal)²]AVP, containing D-1-naphthylalanine, exhibited exceptional selectivity as an oxytocin antagonist in vitro, lacking interaction with V₁ₐ and V₂ receptors. In contrast, the L-1-naphthylalanine analog [Mpa¹, (L-1-Nal)²]AVP also acted as an oxytocin antagonist but may possess a distinct receptor interaction profile [1]. This demonstrates that D-1-Nal confers a unique pharmacological signature not replicable by its L-enantiomer.

Receptor Pharmacology Oxytocin Antagonists Vasopressin Analogs

Distinct Crystal Packing and Self-Assembly Behavior

Single-crystal X-ray diffraction analysis reveals that Boc-D-naphthylalanine (NDA) self-assembles into a twisted double helical ladder structure via classical O–H···O and N–H···O hydrogen bonds, mimicking DNA’s double helix. This packing motif is distinct from the crystal packing of unmodified L-alanine, D-alanine, or DL-alanine [1]. The naphthyl side chain introduces unique hydrophobic interactions and π-π stacking that dictate the observed supramolecular architecture.

Crystal Engineering Supramolecular Chemistry Solid-State Analysis

Purity and Quality Control Metrics: Meeting Peptide Synthesis Standards

Commercially available Boc-D-1-Nal-OH is specified at ≥98.0% purity by TLC, with additional HPLC purity options reaching ≥99% . This level of purity is essential for minimizing side reactions and maximizing yield in solid-phase peptide synthesis (SPPS). Lower purity grades may contain racemized material or side-chain impurities that compromise peptide homogeneity and biological interpretation.

Quality Control Analytical Chemistry Peptide Synthesis Reagents

Synthetic Utility in Mu-Opioid Receptor Targeting Peptides

Patented cyclic somatostatin analogs containing D-1-naphthylalanine at position AA1 exhibit enhanced specificity for the mu-opioid receptor, conferring antagonist activity [1]. This contrasts with analogs lacking the D-1-Nal substitution, which may have broader receptor cross-reactivity. The bulky naphthyl moiety is proposed to contribute to selective receptor binding and improved pharmacokinetic properties.

Opioid Receptors Peptide Therapeutics Receptor Antagonists

High-Value Research and Industrial Applications for N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine


Synthesis of Chiral Peptide-Based Oxytocin Antagonists

Researchers developing selective oxytocin receptor antagonists for tocolytic therapy or reproductive health applications require Boc-D-1-Nal-OH to incorporate the D-1-naphthylalanine residue into vasopressin/oxytocin analog backbones. As demonstrated by Sobocińska et al. (2000), D-1-Nal at position 2 yields exceptionally selective oxytocin antagonism without V₁ₐ/V₂ receptor interaction [1]. Procurement of the correct D-enantiomer is mandatory to achieve this precise pharmacological profile.

Solid-Phase Synthesis of Mu-Opioid Receptor-Selective Peptides

Scientists in opioid pharmacology and pain research utilize Boc-D-1-Nal-OH as a key building block for constructing cyclic peptide analogs of somatostatin that exhibit enhanced mu-opioid receptor specificity. The inclusion of D-1-naphthylalanine in the AA1 position, as claimed in US Patent 4,684,620, is essential for achieving antagonist activity and improved receptor selectivity over broad-spectrum analogs [2]. The Boc protecting group is fully compatible with standard Boc/Bzl SPPS protocols.

Crystal Engineering and Solid-State Property Studies

Materials scientists and crystallographers investigating supramolecular self-assembly use Boc-D-1-Nal-OH as a model compound to study helical aggregation, hydrogen-bonding networks, and π-π interactions. The compound's unique DNA-mimetic double helical crystal packing, as characterized by single-crystal XRD, provides insight into chirality-dependent molecular recognition and crystal engineering strategies [3]. Procurement of high-purity material with verified stereochemistry ensures reproducible crystallization outcomes.

Enzymatic Substrate Specificity and Mechanism Studies

Biochemists studying enzyme kinetics and substrate recognition employ Boc-D-1-Nal-OH as a sterically demanding, non-natural substrate analog to probe the active site geometry and specificity of proteases, aminoacyl-tRNA synthetases, and other amino acid-modifying enzymes. The Boc group allows for controlled deprotection, enabling stepwise evaluation of the enzyme's tolerance for bulky naphthyl side chains versus natural amino acids.

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